molecular formula C7H3BrClFN2 B1383903 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole CAS No. 1388058-22-7

2-Bromo-4-chloro-7-fluoro-1H-benzimidazole

Cat. No. B1383903
CAS RN: 1388058-22-7
M. Wt: 249.47 g/mol
InChI Key: ZANKAGKIKSLRHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Bromo-4-chloro-7-fluoro-1H-benzimidazole”, benzimidazole derivatives are generally synthesized in a multistep process . For instance, a series of novel benzimidazole derivatives were synthesized in a study, and their structures were determined using 1 H-NMR, 13 C-NMR, MS, and elemental analyses .

Scientific Research Applications

Spectral Characterization and Biological Activity

The compound 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole and its derivatives have been explored extensively for their spectral characteristics and biological activities. Notably, a study by Tavman et al. (2010) on 2-(5-Chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes revealed that these compounds exhibit selective antibacterial activity against Staphylococcus epidermidis. The study emphasized the stability of bromo derivatives and their complexes, hinting at the significance of the bromo component in the structural integrity and biological activity of the compound Tavman et al., 2010.

Heterocyclic Scaffold Synthesis

The versatility of 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole as a building block in heterocyclic oriented synthesis is evident from the work of Křupková et al. (2013). The study highlighted its utility in creating diverse nitrogenous heterocycles, crucial in drug discovery Křupková et al., 2013.

Antimicrobial and Antiinflammatory Properties

Further research into the compound's derivatives has revealed a spectrum of biological activities. Narayana et al. (2009) discussed the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from 4‐/5‐/6‐/7‐Nitro/5‐Fluoro/Chloro/Bromoindole‐2‐carbohydrazides, highlighting the potential of these derivatives in medical applications Narayana et al., 2009.

Antioxidant and Antiviral Activities

The compound and its derivatives have also been studied for their antioxidant and antiviral properties. A study by Archie et al. (2016) on 2-substituted-5-nitro benzimidazole derivatives, closely related to 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole, demonstrated significant antioxidant activity, indicating the potential of these compounds in oxidative stress-related therapeutics Archie et al., 2016.

DNA Topoisomerase Inhibition

Furthermore, Alpan et al. (2007) synthesized and evaluated three 1H-benzimidazole derivatives, including a chloro derivative similar to 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole, for their effects on mammalian type I DNA topoisomerase activity. This study underscores the potential use of such compounds in the development of therapeutic agents targeting DNA topoisomerases Alpan et al., 2007.

properties

IUPAC Name

2-bromo-7-chloro-4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANKAGKIKSLRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=C(N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-7-fluoro-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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